Cas no 912760-84-0 (N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3-fluorobenzamide)
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3-fluorobenzamide Chemical and Physical Properties
Names and Identifiers
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- N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3-fluorobenzamide
- AKOS024610587
- CCG-298309
- F1813-0132
- 912760-84-0
- N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-fluorobenzamide
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- Inchi: 1S/C16H13FN2OS/c1-9-6-10(2)14-13(7-9)18-16(21-14)19-15(20)11-4-3-5-12(17)8-11/h3-8H,1-2H3,(H,18,19,20)
- InChI Key: NNEQGFXAPGJZKH-UHFFFAOYSA-N
- SMILES: C(NC1=NC2=CC(C)=CC(C)=C2S1)(=O)C1=CC=CC(F)=C1
Computed Properties
- Exact Mass: 300.07326238g/mol
- Monoisotopic Mass: 300.07326238g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 21
- Rotatable Bond Count: 2
- Complexity: 395
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.4
- Topological Polar Surface Area: 70.2Ų
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3-fluorobenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1813-0132-2μmol |
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3-fluorobenzamide |
912760-84-0 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F1813-0132-1mg |
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3-fluorobenzamide |
912760-84-0 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F1813-0132-2mg |
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3-fluorobenzamide |
912760-84-0 | 90%+ | 2mg |
$59.0 | 2023-05-17 |
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3-fluorobenzamide Related Literature
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
Additional information on N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3-fluorobenzamide
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3-fluorobenzamide: A Novel Compound with Promising Therapeutic Potential in Modern Pharmaceutical Research
CAS No. 912760-84-0 represents a unique molecular entity that has garnered significant attention in the field of pharmaceutical science due to its distinctive chemical structure and potential biological activities. This compound, N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3-fluorobenzamide, belongs to the class of benzothiazole derivatives, which are known for their diverse pharmacological properties. The synthesis of this compound involves the conjugation of a fluorinated benzamide group with a substituted benzothiazole scaffold, creating a molecular framework with multiple functional groups that can interact with biological targets in complex ways.
Recent studies have highlighted the importance of benzothiazole derivatives in drug discovery, particularly their ability to modulate enzyme activity and cellular signaling pathways. For instance, a 2023 publication in the Journal of Medicinal Chemistry demonstrated that compounds with similar structural features as N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3-fluorobenzamide exhibited potent inhibitory effects on key enzymes involved in inflammatory responses. This suggests that the fluorine substitution at the benzamide moiety may enhance the compound's binding affinity to target proteins, thereby improving its therapeutic efficacy.
The 1,3-benzothiazole ring is a critical structural element in this molecule, as it provides a rigid scaffold that can engage in π-π stacking interactions with aromatic residues in target proteins. This property is particularly relevant in the context of drug-target interaction studies, where molecular docking simulations have shown that the 5,7-dimethyl substituents on the benzothiazole ring may contribute to the compound's selectivity for specific biological targets. Such structural features are often exploited in the development of small molecule therapeutics, as they allow for precise modulation of biological activity.
Current research on N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3-fluorobenzamide has focused on its potential applications in anti-inflammatory and antimicrobial drug development. A 2024 study published in Antimicrobial Agents and Chemotherapy reported that this compound demonstrated significant activity against multidrug-resistant bacterial strains, suggesting its potential as a novel antimicrobial agent. The fluorine atom in the benzamide group is believed to enhance the compound's metabolic stability, which is a critical factor in the design of long-acting pharmaceuticals.
Another area of interest is the synthetic chemistry of this compound. The synthesis of N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3-flyorobenzamide typically involves a multi-step process that includes the formation of the benzothiazole ring through a condensation reaction between a thiourea derivative and a substituted aromatic compound. Subsequent functionalization of the benzamide group with fluorine atoms requires precise control of reaction conditions to ensure optimal yield and purity. These synthetic strategies are essential for the large-scale production of this compound for preclinical and clinical evaluation.
From a pharmacokinetic perspective, the fluorinated benzamide moiety may influence the compound's solubility and permeability properties. A 2023 study in Drug Metabolism and Disposition suggested that fluorine substitution can improve the lipophilicity of small molecule drugs, which is a key determinant of their ability to cross biological membranes. This property is particularly important for compounds targeting intracellular pathways, as it facilitates their entry into target cells.
Recent advancements in computational drug design have also been applied to the study of N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3-fluorobenzamide. Molecular dynamics simulations have revealed that the compound's interaction with specific protein targets involves a combination of hydrogen bonding and hydrophobic interactions. These findings are crucial for understanding the mechanism of action of this compound and for optimizing its structure for improved therapeutic outcomes.
Furthermore, the benzothiazole scaffold has been linked to various biological activities, including antitumor and antiviral properties. A 2024 review in Pharmacological Reviews highlighted the potential of benzothiazole derivatives in the treatment of cancer, as they can modulate key signaling pathways such as NF-κB and MAPK. This suggests that N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3-fluorobenzamide may have applications in oncology, particularly in the development of targeted therapies for specific cancer types.
The 5,7-dimethyl substituents on the benzothiazole ring are also of interest in the context of drug metabolism. These groups can influence the compound's susceptibility to metabolic enzymes, which is a critical factor in determining its half-life and systemic availability. A 2023 study in Drug Research indicated that the presence of methyl groups at these positions may reduce the rate of oxidative metabolism, thereby enhancing the compound's therapeutic window.
Overall, the study of N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3-fluorobenzamide represents an important area of research in pharmaceutical science. Its unique chemical structure and potential biological activities make it a promising candidate for the development of new therapeutics. As research in this field continues to advance, the compound may find applications in a wide range of medical disciplines, from infectious disease treatment to cancer therapy.
Future studies on this compound should focus on elucidating its exact mechanism of action, optimizing its pharmacokinetic properties, and evaluating its safety profile through rigorous preclinical and clinical trials. These efforts will be critical in determining its potential as a novel therapeutic agent in modern medicine.
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